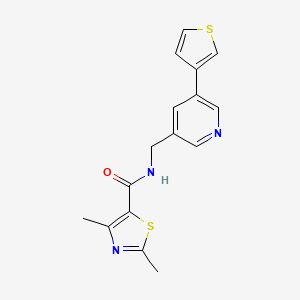

2,4-dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis

Methyl 3- (3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates were synthesized in 70–75% yield by solvent-free reaction of methyl 3-aminothiophene-2-carboxylate with 3,6-diaryl-1,2,4-triazine-5-carbonitriles as a result of nucleophilic substitution of the cyano group in the latter .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications

Antibacterial and Antimicrobial Activity

Compounds with structures similar to “2,4-dimethyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide” have been studied for their potential as antibacterial and antimicrobial agents. The presence of the thiazole ring, in particular, has been associated with significant activity against various bacterial strains. Researchers have synthesized derivatives that show promise in combating drug-resistant bacteria, which is a growing concern in public health .

Anticancer Properties

Thiazole derivatives are also being explored for their anticancer properties. The structural complexity and the presence of multiple rings in compounds like the one allow for interactions with various biological targets. These interactions can inhibit the growth of cancer cells or induce apoptosis, making them valuable in the development of new chemotherapeutic agents .

Anti-Inflammatory Applications

The anti-inflammatory potential of thiazole compounds is another area of interest. Studies have shown that certain thiazole derivatives can be more effective than standard reference drugs at reducing inflammation, which opens up possibilities for the treatment of chronic inflammatory diseases .

Antifibrotic Activity

Research into the antifibrotic activity of thiazole derivatives has yielded positive results. Some compounds have displayed better anti-fibrosis activity than existing drugs on hepatic stellate cells, which play a crucial role in the development of liver fibrosis. This suggests potential applications in treating conditions like cirrhosis .

Antitubercular Activity

The fight against tuberculosis (TB) has led to the exploration of thiazole derivatives as antitubercular agents. These compounds have been evaluated against Mycobacterium tuberculosis, showing promising results that could lead to new treatments for TB, especially in cases where resistance to current medications is an issue .

Antiviral Efficacy

Lastly, the antiviral efficacy of thiazole derivatives is being investigated. The structural features of these compounds, including the thiazole ring, allow them to interact with viral components, inhibiting replication. This research is particularly relevant in the context of emerging viral diseases and the need for novel antiviral drugs .

Mechanism of Action

Thiazoles

are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pyridines

are also a significant class of compounds in medicinal chemistry. They are part of the structure of many therapeutic agents and have been associated with various biological activities .

Future Directions

The development of new drugs that overcome the problems of antimicrobial resistance (AMR) in drug therapy is necessary . Heterocyclic compounds, including those containing an imidazole moiety, have high chemotherapeutic values and act as a remedy for the development of novel drugs . Therefore, the study and development of these compounds have great importance .

properties

IUPAC Name |

2,4-dimethyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS2/c1-10-15(22-11(2)19-10)16(20)18-7-12-5-14(8-17-6-12)13-3-4-21-9-13/h3-6,8-9H,7H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAFQASWOCTBRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(3-(furan-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2605326.png)

![5-[(4-Chlorophenyl)sulfanyl]-4-methyl-2-pyrimidinylamine](/img/structure/B2605327.png)

![N~4~-(4-chlorophenyl)-1-methyl-N~6~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2605331.png)

![2-(azetidine-1-carbonyl)-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enenitrile](/img/structure/B2605336.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chlorobenzyl)acetamide](/img/structure/B2605337.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2605338.png)

![2-(4-chlorophenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2605346.png)